molecular formula C13H24N2O2 B2634783 Tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1099570-34-9

Tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No. B2634783
CAS RN: 1099570-34-9
M. Wt: 240.347
InChI Key: SAVSSVCNGHKMNC-UHFFFAOYSA-N
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Description

The compound “tert-butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride” has a molecular weight of 276.81 . Another related compound, “tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate”, has a molecular weight of 241.33 .


Synthesis Analysis

The compound “tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate” was synthesized as a cyclic amino acid ester from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using 1H NMR spectroscopy and high-resolution mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds include their molecular weight, InChI Code, and storage conditions . For example, “tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate” has a molecular formula of CHNO, an average mass of 225.284 Da, and a monoisotopic mass of 225.136490 Da .

Scientific Research Applications

Environmental and Industrial Applications

  • Decomposition of Methyl Tert-Butyl Ether (MTBE) in Environmental Remediation : A study on the decomposition of MTBE, a compound with a tert-butyl group similar to the one , discusses the application of radio frequency (RF) plasma reactors for decomposing and converting MTBE into less harmful substances. This method could potentially be adapted for similar compounds, showcasing an environmental application in reducing pollution from oxygenated gasoline additives (Hsieh et al., 2011).

  • Synthesis of N-Heterocycles via Sulfinimines : The use of tert-butanesulfinamide in asymmetric synthesis of amines and derivatives highlights a methodological approach in chemical synthesis that could be relevant for the modification or synthesis of complex molecules, including the one mentioned. This process is pivotal in the development of pharmaceuticals and agrochemicals, indicating a broad scientific application (Philip et al., 2020).

Potential for Scientific Inquiry

  • Biodegradation and Environmental Fate : Research on the microbial degradation of compounds such as MTBE and tert-butyl alcohol (TBA) in subsurface environments provides insights into the environmental fate and potential bioremediation strategies for pollutants. Understanding the degradation pathways of tert-butyl compounds could inform environmental science and engineering practices aimed at mitigating pollution (Schmidt et al., 2004).

Safety and Hazards

The safety information for “tert-butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride” includes a GHS07 pictogram and a warning signal word .

properties

IUPAC Name

tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-9-4-5-11(15)10(6-9)7-14/h9-11H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVSSVCNGHKMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C(C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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